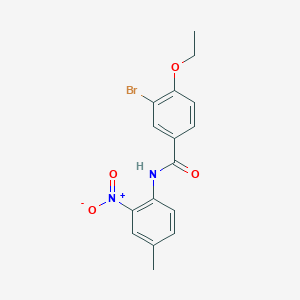
3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide, also known as BMEB, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and has been shown to have interesting biochemical and physiological effects.
作用機序
The mechanism of action of 3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in DNA replication and repair. This leads to DNA damage and ultimately cell death. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of interesting biochemical and physiological effects. It has been shown to bind specifically to DNA and inhibit the activity of certain enzymes involved in DNA replication and repair. This compound has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using 3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide in lab experiments is its specificity for DNA. This makes it a useful tool for studying DNA-protein interactions and DNA damage. This compound is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide. One area of research is the development of this compound as a cancer therapy. Further studies are needed to determine the optimal dosing and delivery methods for this compound as well as its efficacy in different types of cancer. Another area of research is the development of this compound as a fluorescent probe for the detection of DNA damage. Further studies are needed to determine the sensitivity and specificity of this compound for different types of DNA damage. Finally, further studies are needed to determine the mechanism of action of this compound and its potential as a tool for studying DNA replication and repair.
合成法
The synthesis of 3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide involves the reaction of 3-bromo-4-ethoxyaniline with 4-methyl-2-nitrobenzoic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The product is obtained after purification using column chromatography or recrystallization.
科学的研究の応用
3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide has been studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of DNA. This compound has been shown to bind specifically to DNA and emit fluorescence upon binding. This property makes it a useful tool for studying DNA-protein interactions and DNA damage. This compound has also been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer therapy.
特性
IUPAC Name |
3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-3-23-15-7-5-11(9-12(15)17)16(20)18-13-6-4-10(2)8-14(13)19(21)22/h4-9H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIISCNTVACCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


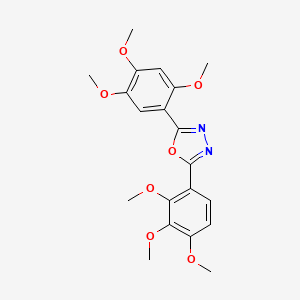
![methyl [4-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)phenoxy]acetate](/img/structure/B5034378.png)

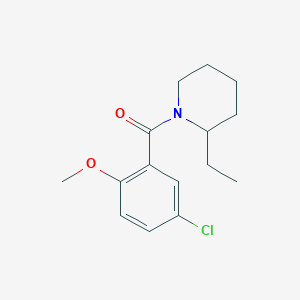

methyl]amine](/img/structure/B5034397.png)
![4-chloro-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5034401.png)
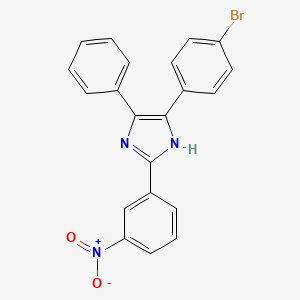
![1-[(3,4-dimethoxyphenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5034406.png)
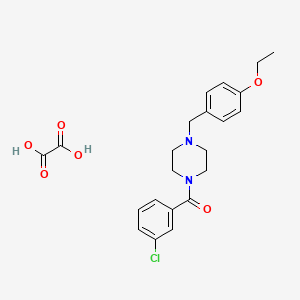
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5034443.png)
![2-[3-(4-bromophenyl)-3-oxo-1-phenylpropyl]cyclohexanone](/img/structure/B5034449.png)
